molecular formula C11H21N3O B1418610 N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide CAS No. 1153458-23-1

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B1418610
CAS No.: 1153458-23-1
M. Wt: 211.3 g/mol
InChI Key: JEMAAFAEQNSYAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide may act as inhibitors of fatty acid synthase (FASN), which plays a crucial role in cancer cell proliferation. FASN inhibitors have shown promise in modulating the growth of cancer cell lines, suggesting that this compound could be developed for cancer treatment .

Neurological Disorders

The compound's structural similarities to other piperazine derivatives suggest potential applications in treating psychiatric disorders. Studies have indicated that piperazine derivatives can interact with serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression. Preliminary investigations into the binding affinities of this compound to these receptors may reveal its efficacy as an anxiolytic or antipsychotic agent.

Antimicrobial Properties

There is emerging evidence that compounds similar to this compound exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents, addressing the growing concern over antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a cyclic amide that has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a cyclobutane ring and a piperazine moiety linked by an ethyl chain. Its chemical formula is C11H21N3OC_{11}H_{21}N_{3}O, with a molecular weight of approximately 211.3 g/mol. The synthesis typically involves reactions that modify piperazine and cyclobutane structures to achieve the desired molecular configuration.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and neurological conditions.

Antiparkinsonian Potential

Research indicates that derivatives of this compound may act as dopamine agonists, offering therapeutic potential for conditions like Parkinson’s disease. Compounds in this class have shown promise in modulating dopaminergic signaling pathways, which are crucial in managing motor symptoms associated with Parkinson’s disease.

In Vitro Studies

In vitro studies are essential for understanding the binding affinities of this compound to various receptors. Preliminary findings suggest that this compound may exhibit activity at serotonin receptors, potentially leading to anxiolytic or antipsychotic effects.

Study Type Findings
In Vitro BindingPotential interaction with serotonin receptors
Pharmacological EffectsPossible anxiolytic and antipsychotic properties

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide?

  • Methodological Answer : The compound’s structure is confirmed using 1H-NMR to analyze proton environments (e.g., piperazine NH and cyclobutane CH2 groups) and 13C-NMR to resolve the carboxamide carbonyl and cyclobutane carbons. ESI-MS validates the molecular weight (e.g., observed vs. calculated m/z). For example, in related piperazine-carboxamide derivatives, 1H-NMR chemical shifts for piperazine protons appear at δ 2.5–3.5 ppm, while carboxamide carbonyls are observed at ~170 ppm in 13C-NMR. Discrepancies >0.1% in mass spectra warrant re-analysis .

Q. What receptor systems are commonly targeted by piperazine-ethyl-carboxamide derivatives?

  • Methodological Answer : These compounds primarily target serotonin 5-HT1A and dopamine D3 receptors . For example, WAY-100635 (a cyclohexanecarboxamide analog) is a 5-HT1A antagonist with subnanomolar affinity (Ki = 0.2 nM). Radioligand binding assays using [3H]8-OH-DPAT or [3H]spiperone are standard for evaluating 5-HT1A/D2/D3 affinity. Competitive displacement curves (IC50) and Cheng-Prusoff equations calculate Ki values .

Q. What in vitro models are suitable for initial pharmacological evaluation?

  • Methodological Answer : Use transfected cell lines (e.g., CHO-K1 or HEK-293 cells expressing human 5-HT1A or D3 receptors). Measure cAMP accumulation (5-HT1A: forskolin-induced cAMP inhibition) or radioligand displacement (e.g., [3H]WAY-100635 for 5-HT1A). For D3 receptors, [3H]PD128907 binding assays are recommended. Normalize data to reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the chiral purity of this compound?

  • Methodological Answer : Chiral purity is critical for receptor selectivity. Use Boc-protected intermediates (e.g., 1-(2-N-Boc-aminoethyl)piperazine) to prevent racemization during coupling. Final deprotection with HCl in EtOAc (1 atm H2, Pd/C catalyst) preserves stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA mobile phase) resolves enantiomers. For example, a study achieved >99% enantiomeric excess using these steps .

Q. What strategies address contradictory data in receptor binding affinity studies?

  • Methodological Answer : Discrepancies in Ki values often arise from assay conditions (e.g., buffer pH, Mg2+ concentration) or radioligand choice . Standardize protocols using:

  • Temperature : 25°C vs. 37°C (affects receptor-ligand kinetics).
  • Radioligand specificity : Compare [3H]WAY-100635 (5-HT1A-selective) vs. [3H]spiperone (D2/D3-preferring).
  • Membrane preparation : Use fresh tissue/cells to avoid receptor degradation. Validate findings with autoradiography or PET imaging (e.g., 18F-Mefway for 5-HT1A) .

Q. How to design an in vivo study to assess brain penetration and target engagement?

  • Methodological Answer : Conduct biodistribution studies in rodents using radiolabeled compound (e.g., 11C or 18F isotopes). Measure brain-to-plasma ratios at 5, 15, and 30 min post-injection. Pair with ex vivo autoradiography to confirm target occupancy. For example, 18F-Mefway showed 5-HT1A-specific uptake in primate brains, validated by blocking with WAY-100635 .

Q. What computational approaches predict the binding mode to 5-HT1A receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures (PDB: 7E2Z) to model ligand-receptor interactions. Perform MD simulations (GROMACS) to assess stability of the ligand-receptor complex over 100 ns. QSAR models based on substituent effects (e.g., cyclobutane vs. cyclohexane ring size) predict affinity trends. Studies on D3 antagonists highlight the role of carboxamide orientation in binding pocket occupancy .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?

  • Methodological Answer : Poor in vivo efficacy despite high in vitro affinity may stem from low blood-brain barrier (BBB) penetration . Calculate LogP (optimal range: 2–4) and polar surface area (<90 Ų) to predict BBB permeability. Use PAMPA-BBB assays for empirical validation. If BBB penetration is adequate, evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance .

Q. Experimental Design Tables

Parameter 5-HT1A Binding Assay D3 Binding Assay
Radioligand [3H]8-OH-DPAT (1 nM)[3H]PD128907 (0.5 nM)
Incubation Time 60 min at 25°C120 min at 37°C
Reference Compound WAY-100635 (IC50 = 1 nM)SB-277011 (IC50 = 5 nM)
Key Buffer 50 mM Tris-HCl, 10 mM MgCl2, pH 7.450 mM HEPES, 1 mM EDTA, pH 7.4

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAAFAEQNSYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.